molecular formula C9H8N2O2 B2976398 4-(1H-IMIDAZOL-4-YL)BENZENE-1,2-DIOL CAS No. 1260830-57-6

4-(1H-IMIDAZOL-4-YL)BENZENE-1,2-DIOL

Cat. No.: B2976398
CAS No.: 1260830-57-6
M. Wt: 176.175
InChI Key: CTNLXBDMPZINHP-UHFFFAOYSA-N
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Description

Rationale for Investigating Hybrid Imidazole-Catechol Systems, such as 4-(1H-IMIDAZOL-4-YL)BENZENE-1,2-DIOL

The strategy of creating hybrid molecules by combining two or more distinct pharmacophores is a well-established approach in medicinal chemistry to generate compounds with novel or enhanced activities. nih.govresearchgate.netresearchgate.net The rationale for designing a hybrid system like this compound stems from the potential to merge the unique functionalities of both the imidazole (B134444) and catechol scaffolds into a single molecular entity.

Such a hybrid could possess bifunctional or synergistic properties. For instance:

Dual-Domain Interaction: The imidazole portion could bind to a specific receptor or protein active site, while the catechol moiety could simultaneously chelate a metal ion essential for enzymatic function, potentially leading to highly specific inhibition.

Enhanced Bioavailability: The polar nature of both rings could influence the molecule's solubility and pharmacokinetic profile.

Novel Materials Science Applications: In materials science, the imidazole could act as a linker in coordination polymers, while the catechol group could provide adhesive properties or a route for oxidative cross-linking, enabling the creation of functional thin films or hydrogels. nih.gov

Redox-Modulated Activity: The catechol moiety's susceptibility to oxidation could be used as a switch to modulate the biological activity of the imidazole portion.

By covalently linking these two powerful scaffolds, researchers aim to create a compound with a profile of activity and application that is distinct from, and potentially superior to, its individual components.

Scope and Research Objectives for this compound

While detailed research findings on this compound are not extensively documented in peer-reviewed literature, its chemical structure suggests a clear and compelling scope for scientific investigation. The availability of this compound from chemical suppliers indicates its interest for use in various research fields, including medicinal chemistry and materials science. evitachem.com The primary research objectives for this compound would logically focus on characterizing its fundamental properties and exploring its potential applications based on the known functions of its constituent parts.

Key Research Objectives:

Synthesis and Characterization:

To develop and optimize efficient synthetic routes for the preparation of this compound.

To fully characterize the compound's structure and physicochemical properties using modern analytical techniques (e.g., NMR, Mass Spectrometry, IR Spectroscopy, X-ray crystallography).

Coordination Chemistry and Material Science:

To investigate its ability to form complexes with various metal ions and to characterize the resulting coordination compounds.

To explore its potential as a building block for creating functional polymers or as a surface modification agent, leveraging the adhesive properties of the catechol moiety.

Pharmacological and Biological Evaluation:

To screen the compound for a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, based on the established profile of imidazole derivatives. researchgate.net

To study its potential as an enzyme inhibitor, particularly for metalloenzymes where the catechol group could act as a chelator.

To assess its antioxidant capabilities, a known property of catechol-containing molecules. syensqo.com

The investigation of this compound represents a logical step in the exploration of hybrid chemical structures, with the potential to yield new discoveries in both medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-imidazol-5-yl)benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-2-1-6(3-9(8)13)7-4-10-5-11-7/h1-5,12-13H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNLXBDMPZINHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CN2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 1h Imidazol 4 Yl Benzene 1,2 Diol and Analogues

General Synthetic Strategies for Imidazole (B134444) Derivatives

The synthesis of the imidazole core is a well-established field in heterocyclic chemistry, with several robust methods available for creating substituted derivatives. These strategies generally fall into two major categories: multi-component reactions that build the ring in a single step from acyclic precursors, and methods involving the transformation or condensation of existing ring systems or intermediates.

Multi-Component Reactions (MCRs) for Substituted Imidazoles

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. wikipedia.org The most prominent MCR for synthesizing substituted imidazoles is the Debus-Radziszewski imidazole synthesis. wikipedia.orgscribd.com This reaction classically involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil (B1666583), glyoxal), an aldehyde, and two equivalents of ammonia (B1221849) (often from an ammonia source like ammonium (B1175870) acetate). wikipedia.orgnih.gov

The versatility of this reaction has been expanded through the use of various catalysts to improve yields and broaden the scope of compatible reactants. nih.govrsc.org These catalysts can be acidic, basic, or heterogeneous, offering pathways to tri- and tetra-substituted imidazoles under different conditions, including reflux, microwave irradiation, and solvent-free systems. nih.govrsc.org For instance, the condensation of benzil, an aromatic aldehyde, and ammonium acetate (B1210297) can be catalyzed by agents such as p-toluenesulfonic acid, lactic acid, or citric acid to produce 2,4,5-trisubstituted imidazoles. nih.govijprajournal.com If a primary amine is used in place of ammonium acetate, 1-substituted (N-substituted) imidazoles can be formed. wikipedia.org

Table 1: Catalytic Systems in Radziszewski-Type Imidazole Synthesis

Catalyst Type Example Catalyst Reactants Conditions Product Type Reference(s)
Brønsted Acid p-Toluenesulfonic acid Benzoin, Aniline, NH₄OAc, Araldehydes Ethanol (B145695), Reflux 1,2,4,5-Tetrasubstituted nih.gov
Brønsted Acid Lactic Acid Aromatic aldehyde, Benzil, NH₄OAc 160°C 2,4,5-Trisubstituted ijprajournal.com
Brønsted Acid Citric Acid (15 mol%) Benzaldehyde, Benzil, NH₄OAc Ethanol, Reflux 2,4,5-Triphenyl-1H-imidazole ijprajournal.com
Base DABCO Benzaldehyde, Benzil, NH₄OAc t-butanol, 60-65°C 2,4,5-Triphenyl-1H-imidazole ijprajournal.com
Heterogeneous TiO₂-SiO₂ NPs Isatin, Aldehyde, NH₄OAc Methanol (B129727) Imidazo[4,5-b]indole derivatives ijprajournal.com
Heterogeneous ZnFe₂O₄ nanoparticles Aldehyde, Benzil, Primary amines - Tetrasubstituted imidazoles rsc.org
Eutectic Solvent Urea-ZnCl₂ Dicarbonyl, NH₄OAc, Aromatic aldehyde - Triaryl-1H-imidazoles organic-chemistry.org

Ring Transformation and Condensation Approaches

Beyond MCRs, imidazoles can be synthesized through the chemical transformation of other heterocyclic systems or via more traditional condensation methods. One such approach involves the conversion of oxazoles into imidazoles by reaction with ammonia at high temperatures and pressures. Another strategy utilizes 2H-azirines as precursors, which can react with reagents like benzimidates in the presence of zinc(II) chloride or with cyanamide (B42294) to yield trisubstituted NH-imidazoles and 2-aminoimidazoles, respectively. rsc.org

Condensation reactions provide a more direct route. For example, the reaction of 1,2-diaminoalkanes with carboxylic acids at elevated temperatures, followed by an oxidation step (e.g., using palladium on alumina), leads to the formation of the imidazole ring. Furthermore, a BF₃·Et₂O promoted reaction between triazoles and nitriles can produce substituted imidazoles through a proposed mechanism involving the ring-opening of the triazole to a diazo-imine intermediate. rsc.org

Synthesis of Benzene-1,2-diol Containing Imidazoles

The synthesis of imidazoles bearing a catechol (benzene-1,2-diol) moiety introduces specific challenges, primarily related to the reactivity and potential oxidation of the hydroxyl groups under various reaction conditions.

Direct Synthesis of 4-(1H-IMIDAZOL-4-YL)BENZENE-1,2-DIOL from Precursors

A direct, one-pot synthesis of this compound is not prominently documented in scientific literature. However, a plausible and direct route can be proposed based on the highly versatile Radziszewski reaction. wikipedia.org This theoretical synthesis would involve the three-component condensation of:

3,4-Dihydroxybenzaldehyde (B13553) (as the aldehyde component).

Glyoxal (B1671930) (as the 1,2-dicarbonyl component).

Ammonium acetate (as the ammonia source).

This reaction would theoretically yield the target compound, 4-(3,4-dihydroxyphenyl)-1H-imidazole. A significant consideration in this approach is the potential for the unprotected catechol hydroxyl groups to interfere with the reaction, either through side reactions or by affecting the reactivity of the aldehyde. The acidity of the phenolic hydroxyls might necessitate the use of protecting groups. Studies on the regioselective protection of 3,4-dihydroxybenzaldehyde show that selective protection of one hydroxyl group over the other is challenging but achievable, which could be a necessary preliminary step for cleaner cyclization. mdpi.com

Synthesis of Related Catechol-Imidazole Analogues

The general applicability of the Radziszewski reaction allows for the synthesis of a wide array of analogues of the target compound. By modifying the precursors, various catechol-imidazole derivatives can be accessed. For instance, replacing glyoxal with benzil in the proposed synthesis would lead to 2,5-diphenyl-4-(3,4-dihydroxyphenyl)-1H-imidazole . This highlights the modularity of the MCR approach for creating a library of related compounds.

The synthesis of complex heterocyclic structures incorporating a catechol moiety is well-established in medicinal chemistry, as seen in the development of nitrocatechol-substituted oxadiazoles, indicating that the catechol unit is a viable building block for various heterocyclic scaffolds. nih.gov

Derivatization Strategies for this compound Scaffold

The this compound scaffold possesses three primary sites for chemical modification: the N-1 nitrogen of the imidazole ring and the two hydroxyl groups of the catechol moiety.

Derivatization of the Imidazole Ring: The secondary amine (N-H) of the imidazole ring is a key site for derivatization, most commonly through N-alkylation or N-arylation. N-alkylation can be readily achieved by treating the imidazole with an alkyl halide in the presence of a base. nih.govciac.jl.cn For an unsymmetrically substituted imidazole like the target compound, alkylation can lead to a mixture of two regioisomers (substitution at N-1 or N-3). The ratio of these products is influenced by several factors, including the electronic nature of the ring substituents, steric hindrance from adjacent groups, and the specific alkylating agent and reaction conditions used. otago.ac.nz More advanced methods, such as nickel-catalyzed C-H arylation, could potentially be used to functionalize the carbon atoms of the imidazole ring directly. nih.gov

Derivatization of the Catechol Moiety: The two adjacent hydroxyl groups on the benzene (B151609) ring offer multiple avenues for derivatization:

O-Alkylation: Selective or complete O-alkylation can be performed. For example, selective O-methylation of catechol is a common industrial process to produce guaiacol (B22219) (2-methoxyphenol). mdpi.com Using reagents like dimethyl sulfate (B86663) or methyl iodide with a suitable base can yield the mono- or di-methylated ether derivatives.

O-Acylation: The hydroxyl groups can be converted to esters using acylating agents like acid chlorides or anhydrides in the presence of a base.

Protection/Bridging: The two hydroxyls can be simultaneously protected or bridged by reacting the catechol with aldehydes or ketones (to form acetals/ketals) or with reagents like dichlorodiphenylmethane (B138671) to form a cyclic diether. This strategy is often employed to temporarily block the reactivity of the catechol during subsequent reactions on other parts of the molecule. Derivatization of catecholamines with methyl chloroformate has also been reported to block the catechol function effectively. nih.gov

Table 2: Potential Derivatization Strategies for the this compound Scaffold

Reaction Type Reagent(s) Site of Derivatization Resulting Functional Group Reference(s)
N-Alkylation Alkyl Halide (R-X), Base (e.g., K₂CO₃) Imidazole Nitrogen (N-1/N-3) N-Alkyl Imidazole nih.govotago.ac.nz
O-Methylation Dimethyl Sulfate, Base Catechol Hydroxyls Methoxy Group(s) mdpi.com
O-Acylation Acetic Anhydride, Base Catechol Hydroxyls Acetate Ester(s) -
Acetal Formation Acetone (B3395972), Acid Catalyst Both Catechol Hydroxyls Isopropylidene Ketal (cyclic) -
Silylation Trimethylsilyl imidazole (TSIM) Imidazole N-H, Catechol O-H Trimethylsilyl Ether/Imidazole sigmaaldrich.com

Functionalization at Imidazole Nitrogen

The imidazole ring possesses two nitrogen atoms, with the pyrrole-type nitrogen (N-1) being a common site for functionalization. N-arylation and N-alkylation reactions are primary methods for introducing diversity to the imidazole core.

Copper-catalyzed N-arylation is a widely employed technique. For instance, coupling reactions of imidazoles with aryl halides (iodides and bromides) can be achieved under mild conditions using copper(I) bromide as a catalyst and a pyridin-2-yl β-ketone as a supporting ligand. organic-chemistry.org These reactions often utilize a base such as cesium carbonate in a solvent like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org The versatility of this method allows for the introduction of various substituted aryl groups onto the imidazole nitrogen, tolerating a range of functional groups on the aryl halide. organic-chemistry.orgorganic-chemistry.org Nickel-catalyzed C-H arylation provides another powerful route, enabling the coupling of N-substituted imidazoles with phenol (B47542) derivatives. nih.govresearchgate.net

Key parameters for a successful copper-catalyzed N-arylation of imidazoles are summarized below:

ParameterConditionRationale
Catalyst Copper(I) salts (e.g., CuBr, CuI, Cu₂O)Efficiently facilitates the C-N bond formation. organic-chemistry.orgresearchgate.net
Ligand Diamines, Pyridin-2-yl β-ketonesStabilizes the copper catalyst and enhances its reactivity. organic-chemistry.orgorganic-chemistry.org
Base K₃PO₄, Cs₂CO₃, NaOHActivates the imidazole NH for nucleophilic attack. organic-chemistry.orgnih.govresearchgate.net
Solvent DMSO, t-Amyl alcoholProvides a suitable medium for the reaction components. organic-chemistry.orgnih.gov
Reactant Aryl iodides, aryl bromides, arylboronic acidsThe source of the aryl group to be attached to the nitrogen. organic-chemistry.orgresearchgate.net

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity, with different combinations being optimal for different substrates. organic-chemistry.orgnih.govresearchgate.net

Modifications of the Benzene-1,2-diol Ring

The benzene-1,2-diol (catechol) ring is amenable to various chemical modifications, although these reactions must be compatible with the imidazole moiety. Direct C-H functionalization of the aromatic ring is a modern and efficient approach to introduce new substituents.

Nickel-catalyzed C-H arylation has been successfully applied to imidazoles, allowing for the coupling of the imidazole core with phenol derivatives. nih.govresearchgate.net This reaction typically employs a nickel catalyst, such as Ni(OTf)₂, a phosphine (B1218219) ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), and a base like potassium phosphate (B84403) in a tertiary alcohol solvent. nih.govresearchgate.net This methodology can be used to construct complex biaryl structures.

Furthermore, the hydroxyl groups of the catechol ring can undergo reactions such as etherification or esterification, provided that selective protection strategies are employed to prevent unwanted reactions at the imidazole nitrogen. The synthesis of analogues like 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols demonstrates that modifications on the diol-containing benzene ring are feasible starting points for creating diverse structures. researchgate.net

Advanced Synthetic Techniques Relevant to Catechol Derivatives

Modern synthetic chemistry has moved towards more efficient and rapid methods for generating libraries of compounds for screening and development.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the rapid synthesis of compound libraries. scienceopen.comresearchgate.net This concept is highly applicable to catechol derivatives. By starting with a catechol scaffold containing either an alkyne or an azide (B81097) "handle," a vast array of derivatives can be synthesized in a modular fashion. scienceopen.com

This high-throughput approach allows for the generation of hundreds or even thousands of new compounds in a short period, which can then be directly screened for biological activity. scienceopen.com The efficiency and reliability of click reactions, such as the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, make them ideal for automated synthesis platforms and the construction of diverse chemical libraries from readily available building blocks. nih.govjk-sci.com This strategy streamlines the process of structural modification and is a valuable tool in drug discovery. scienceopen.comjk-sci.com

The key advantages of using modular click chemistry include:

Speed: Rapid generation of large compound libraries. scienceopen.com

Efficiency: Reactions typically proceed with high yields and minimal byproducts.

Modularity: Easily interchangeable building blocks allow for extensive structural diversity. nih.gov

Compatibility: Reactions are often tolerant of a wide range of functional groups.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Key factors that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time. For instance, studies on imidazole synthesis have shown that changing the solvent from methanol or ethanol to a higher-boiling solvent or using green solvents like glycerol (B35011) can significantly impact the reaction yield. researchgate.net The use of various catalysts, from simple acids and bases to more complex metal catalysts or ionic liquids, can dramatically increase reaction rates and yields. organic-chemistry.orgrsc.orgppor.az Microwave-assisted synthesis has also proven to be an effective method for reducing reaction times and improving yields compared to conventional heating. ijprajournal.com

The following table illustrates the effect of different solvents and conditions on the yield of a typical imidazole synthesis reaction:

EntrySolventTemperatureTimeYield (%)
1MethanolReflux5 hLow
2EthanolReflux5 hLow
3AcetonitrileReflux-13%
4DMFReflux-30%
5Glycerol90 °C-Good
6None (Microwave)-ShortExcellent

Data compiled from representative studies on imidazole synthesis optimization. ijprajournal.comresearchgate.net

Systematic screening of these parameters is essential to develop robust and scalable synthetic pathways for this compound and its analogues. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

In a hypothetical ¹H NMR spectrum of 4-(1H-imidazol-4-yl)benzene-1,2-diol, distinct signals would be expected for the protons of the imidazole (B134444) and catechol rings.

Imidazole Protons: The imidazole ring contains three protons. The proton at the C2 position would likely appear as a singlet, while the protons at the C4 (or C5) positions would show signals influenced by their electronic environment and coupling with the N-H proton.

Catechol Protons: The benzene-1,2-diol (catechol) moiety has three aromatic protons. Their chemical shifts and coupling patterns (doublets, doublet of doublets) would be dictated by their positions relative to the hydroxyl groups and the imidazole substituent.

Hydroxyl and Amine Protons: The two hydroxyl (-OH) protons of the catechol and the one amine (N-H) proton of the imidazole would typically appear as broad singlets, and their chemical shifts could be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Imidazole C2-H 7.5 - 8.0 s
Imidazole C5-H 7.0 - 7.5 s
Benzene (B151609) C3-H 6.7 - 7.2 d
Benzene C5-H 6.7 - 7.2 dd
Benzene C6-H 6.5 - 7.0 d
Catechol OH 8.0 - 9.5 br s

Note: This is a predictive table. Actual values may vary.

The ¹³C NMR spectrum would provide complementary information, revealing the number and electronic environment of each carbon atom.

Imidazole Carbons: Three distinct signals would be expected for the three carbon atoms of the imidazole ring.

Catechol Carbons: Six signals would correspond to the carbons of the benzene ring. The two carbons bearing the hydroxyl groups would be significantly shifted downfield. The carbon attached to the imidazole ring would also exhibit a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Imidazole C2 135 - 140
Imidazole C4 115 - 125
Imidazole C5 115 - 125
Benzene C1 140 - 150
Benzene C2 140 - 150
Benzene C3 110 - 120
Benzene C4 120 - 130
Benzene C5 110 - 120

Note: This is a predictive table. Actual values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl groups of the catechol moiety, likely indicating hydrogen bonding.

N-H Stretching: A moderate to sharp peak around 3100-3500 cm⁻¹ would be expected for the N-H stretch of the imidazole ring.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

C=C and C=N Stretching: Aromatic C=C and imidazole C=N stretching vibrations would be observed in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching of the phenol (B47542) groups would result in strong bands in the 1200-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Catechol OH Stretching 3200 - 3600 (broad)
Imidazole NH Stretching 3100 - 3500
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C Stretching 1450 - 1600
Imidazole C=N Stretching 1500 - 1650

Note: This is a predictive table. Actual values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The presence of both aromatic and heteroaromatic rings suggests that this compound would exhibit characteristic UV absorptions. Expected transitions would include π → π* transitions associated with the conjugated system of the benzene and imidazole rings. The exact position of the absorption maxima (λmax) would be sensitive to the solvent polarity. For similar phenolic imidazole structures, absorption bands are often observed in the UV-Vis region between 340–470 nm. semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₉H₈N₂O₂), the expected molecular weight is approximately 176.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 176. The fragmentation pattern would likely involve the characteristic cleavage of the imidazole and catechol rings, providing further structural confirmation. For instance, a related compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, shows a prominent molecular ion peak. semanticscholar.org

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]⁺ 176
[M - OH]⁺ 159
[M - H₂O]⁺ 158
Imidazole fragment ~68

Note: This is a predictive table. Actual values may vary.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. The determination of its precise three-dimensional structure, including bond lengths, bond angles, and crystal packing, awaits experimental validation through single-crystal XRD analysis.

While specific crystallographic data for the title compound is not available, the structural characteristics can be hypothetically discussed based on analyses of closely related molecules containing the same core functional groups: a catechol (benzene-1,2-diol) ring and an imidazole ring. Such studies on analogous compounds provide a framework for understanding the potential structural features of this compound.

Crystalline Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystalline architecture of this compound would be significantly influenced by a network of strong intermolecular interactions, primarily hydrogen bonding. The molecule possesses multiple hydrogen bond donors (the two hydroxyl -OH groups of the catechol moiety and the N-H group of the imidazole ring) and hydrogen bond acceptors (the non-protonated nitrogen atom of the imidazole ring and the oxygen atoms of the hydroxyl groups).

This functionality allows for the formation of robust and intricate hydrogen-bonding networks. It is anticipated that strong O-H···N and N-H···O interactions would be prominent, linking adjacent molecules into complex supramolecular assemblies such as chains, sheets, or three-dimensional frameworks. The catechol group's adjacent hydroxyls can also form O-H···O hydrogen bonds, further stabilizing the crystal lattice.

Conformational Analysis in the Solid State

The solid-state conformation of this compound is largely defined by the torsional or dihedral angle between the planes of the benzene ring and the imidazole ring. This angle is determined by a balance between steric hindrance from ortho substituents and the drive to maximize π-system conjugation and intermolecular packing efficiency.

In analogous structures of 4-phenylimidazole (B135205) derivatives, this dihedral angle can vary significantly. While a fully coplanar arrangement (0° dihedral angle) would maximize π-conjugation, it is often prevented by steric clashes. Consequently, a twisted conformation is typically observed in the solid state. For example, in the related compound 1,4-di(1H-imidazol-4-yl)benzene, the dihedral angle between the imidazole and benzene rings is 25.02(8)°. A similar non-planar conformation would be expected for this compound, influenced by the specific packing forces and hydrogen-bonding network within its unique crystal structure. The precise angle, however, can only be determined through experimental X-ray crystallographic analysis.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict various molecular properties with high accuracy.

Geometric Optimization and Molecular Structure Prediction

Geometric optimization calculations are fundamental for determining the most stable three-dimensional conformation of a molecule. This process finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a molecule like 4-(1H-imidazol-4-yl)benzene-1,2-diol, this would involve determining key bond lengths, bond angles, and dihedral angles between the imidazole (B134444) and benzene-1,2-diol (catechol) rings. The planarity and rotational barriers between these two ring systems would be critical aspects of its predicted structure. However, specific optimized coordinates and structural parameters for this compound are not available in the reviewed literature.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By analyzing the vibrational modes, each corresponding to a specific type of atomic motion (stretching, bending, etc.), scientists can correlate theoretical spectra with experimental data to confirm the molecular structure. This analysis for this compound would identify characteristic peaks for the O-H stretches of the diol, the N-H and C-N stretches of the imidazole, and the various C-H and C-C vibrations of the aromatic rings. Such specific spectral correlations have not been published.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug design for screening potential drug candidates.

Prediction of Binding Modes and Binding Affinities

For this compound, docking simulations would be employed to predict how it interacts with the active site of a biological target. The analysis would identify key interactions, such as hydrogen bonds formed by the hydroxyl and imidazole groups, and π-π stacking from the aromatic rings. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of this interaction. While the imidazole moiety is known to be an effective binding motif, specific docking studies detailing the binding modes and affinities for this particular compound are not found in the available literature.

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the HOMO and LUMO, several quantum chemical parameters can be derived to describe a molecule's global reactivity. These include:

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Potential (μ): Relates to the escaping tendency of electrons.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

These descriptors would provide a quantitative assessment of the chemical behavior of this compound, but specific calculated values for this molecule are not documented in the scientific literature searched.

Theoretical Studies of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling reaction energetics. For instance, studies on the synthesis of various imidazole compounds utilize DFT to understand the favorability of different reaction pathways. These studies often involve the calculation of activation energies and the identification of intermediate structures, which are crucial for optimizing reaction conditions.

The imidazole ring itself is a versatile participant in chemical reactions. Its nitrogen atoms can act as nucleophiles or bases, and the ring can be involved in electrophilic or nucleophilic substitution reactions. The benzene-1,2-diol (catechol) moiety also presents interesting reactivity, being susceptible to oxidation and able to coordinate with metal ions. The interplay between these two functional groups would be a key area for theoretical investigation.

Table 1: Representative Theoretical Approaches for Reaction Mechanism Studies

Computational MethodBasis SetCommon Applications in Imidazole Chemistry
Density Functional Theory (DFT)6-31G(d,p)Geometry optimization, transition state searching, reaction energy profiles.
Hartree-Fock (HF)VariesInitial geometry optimizations, though less accurate for energies.
Møller-Plesset Perturbation Theory (MP2)VariesHigher accuracy energy calculations, often for single points.

This table is illustrative of common methods used in the computational study of organic molecules and does not represent specific data for this compound.

Solvent-Solute Interaction Studies

The interaction between a solute and solvent can significantly influence its chemical and physical properties, including reactivity and spectral behavior. Theoretical studies of solvent-solute interactions for imidazole-containing molecules often utilize continuum solvation models or explicit solvent models to simulate the solvent environment.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous dielectric medium. This approach is effective in capturing the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, with its polar imidazole and catechol groups, solvent polarity is expected to play a significant role in its conformational preferences and electronic structure.

Theoretical investigations on related imidazole derivatives have shown that properties such as electronic absorption spectra (UV-Vis) and nuclear magnetic resonance (NMR) chemical shifts are sensitive to the solvent environment. For example, computational studies on other heterocyclic compounds have demonstrated shifts in absorption maxima and changes in the chemical shifts of protons and carbons as a function of solvent polarity. These effects are attributed to differential stabilization of the ground and excited electronic states by the solvent.

Table 2: Predicted Solvent Effects on Spectroscopic Properties of a Polar Imidazole Derivative

SolventDielectric Constant (ε)Predicted Effect on UV-Vis λmaxPredicted Effect on 1H NMR Chemical Shifts
n-Hexane1.88Minimal shiftBaseline
Dichloromethane8.93Red shiftDownfield shift of polar protons
Ethanol (B145695)24.55Significant red shiftPronounced downfield shift of polar protons
Water80.1Largest red shiftSignificant downfield shift of exchangeable protons

This table is a hypothetical representation of expected trends for a polar molecule like this compound based on general principles and findings for similar compounds, not based on specific experimental or computational data for this molecule.

Coordination Chemistry and Metal Complex Formation

Ligating Properties of 4-(1H-IMIDAZOL-4-YL)BENZENE-1,2-DIOL

The ligating behavior of this compound is dictated by the presence of its two key functional groups: the imidazole (B134444) ring, which is an electron-rich aza-heterocycle, and the catechol group, a diol on a benzene (B151609) ring.

The catechol group, with its two adjacent hydroxyl groups on the benzene ring, is a classic bidentate chelating agent. Upon deprotonation, the two oxygen atoms can bind strongly to a metal ion, forming a stable five-membered ring. This chelation effect significantly enhances the stability of the metal complex. The combination of the imidazole nitrogen and the catechol oxygen atoms allows this compound to act as a versatile ligand, potentially binding metals in various modes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.gov The resulting coordination polymers and complexes can be characterized using a range of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and thermogravimetric analysis (TGA). rsc.orgynu.edu.cn

This ligand readily forms complexes with a variety of d-block transition metal ions. The synthesis often involves solvothermal methods where the metal salt and the ligand are heated in a solvent, leading to the crystallization of the metal-organic framework (MOF) or coordination polymer. ynu.edu.cnosti.gov For instance, related imidazole-based ligands have been successfully used to synthesize complexes with Ni(II), Co(II), Cd(II), and Mn(II). rsc.org The choice of metal ion and reaction conditions can influence the final structure and dimensionality of the resulting framework, which can range from one-dimensional chains to complex three-dimensional networks. rsc.org Studies on similar ligands have demonstrated the formation of complexes with Cu(II), Ni(II), Zn(II), and Cd(II), often resulting in tetrahedral or square planar geometries depending on the metal center. nih.govjocpr.com

The electronic properties, such as photoluminescence, are also a key area of investigation. Zinc(II) and Cadmium(II) complexes with imidazole-containing ligands have been shown to exhibit fluorescence, making them potentially useful as luminescent materials. ynu.edu.cnosti.gov The UV-vis absorption spectra of copper(II) complexes often show broad bands in the visible region corresponding to d-d transitions. mdpi.com

PropertyDescriptionRelevant Metal Ions
Coordination Geometry The spatial arrangement of the ligand atoms around the central metal ion. Common geometries include tetrahedral and square planar.Cu(II), Ni(II), Zn(II), Cd(II)
Crystal Structure The ordered arrangement of atoms, ions, or molecules in a crystalline material. Can range from simple 1D chains to complex 3D frameworks.Ni(II), Co(II), Cd(II), Mn(II), Zn(II)
Photoluminescence The emission of light from a substance that has absorbed light. Certain complexes exhibit fluorescence.Zn(II), Cd(II)
Electronic Transitions Absorption of light corresponding to the promotion of an electron from one energy level to another, such as d-d transitions in transition metals.Cu(II)

Biomimetic Studies and Enzyme Mimicry

The structural similarity of the catechol moiety in this compound to the natural substrates of catechol oxidase makes its metal complexes, particularly with copper, excellent candidates for biomimetic studies. rsc.orgresearchgate.net These studies aim to create synthetic models that replicate the function of metalloenzymes.

Catechol oxidase is a type-3 copper enzyme that catalyzes the oxidation of catechols to their corresponding o-quinones. rsc.orgresearchgate.net Synthetic copper complexes are widely studied to understand the mechanism of this enzymatic reaction. Copper(I) and Copper(II) complexes involving imidazole-based ligands have been shown to catalyze the oxidation of catechol derivatives, such as 3,5-di-tert-butylcatechol (B55391) (DTBC), to the corresponding quinone. nih.govnih.gov

The catalytic cycle typically involves the binding of the catechol substrate to the copper center(s). researchgate.net The activity of these model complexes can be influenced by the geometry of the copper core and the distance between the metal centers in dinuclear complexes. nih.gov The imidazole group in the ligand helps to model the histidine residues that coordinate the copper ions in the active site of the natural enzyme. universiteitleiden.nl These biomimetic systems provide valuable insights into the structure-function relationships of copper-containing enzymes and can lead to the development of new catalysts for oxidation reactions. rsc.orgnih.gov

ParameterObservationSignificance
Substrate 3,5-di-tert-butylcatechol (DTBC)A common model substrate for catechol oxidase activity studies. nih.gov
Product 3,5-di-tert-butylquinone (DTBQ)The oxidized product, indicating successful catalytic activity. nih.gov
Catalyst Copper complexes with imidazole-containing ligandsMimic the active site of the catechol oxidase enzyme. nih.govuniversiteitleiden.nl
Kinetic Studies Saturation kinetics observed in some model systemsProvides insight into the reaction mechanism, similar to natural enzymes. nih.gov

Iron(III) Complexes as Models for Catechol Dioxygenases

Iron(III) complexes incorporating the this compound ligand have emerged as significant models for studying the catalytic mechanism of catechol dioxygenases. These enzymes are crucial in the biodegradation of aromatic catechols in the environment. The unique structure of this ligand, which features both a catechol moiety for substrate binding and an imidazole group, mimics the active site of these metalloenzymes, where the catechol substrate binds to an iron(III) center that is also coordinated by histidine (imidazole-containing) residues.

The design of synthetic analogues of the active sites of catechol dioxygenases provides valuable insights into their function. nih.gov In this context, iron(III) complexes with ligands containing both catechol and imidazole functionalities are of particular interest. The imidazole group simulates the coordination of histidine residues to the iron center in the native enzyme, while the catechol portion represents the bound substrate.

Studies on related biomimetic iron(III) complexes have shown that the coordination environment of the iron center plays a critical role in determining the mode of catechol ring cleavage. nih.govresearchgate.net Catechol dioxygenases catalyze either intradiol or extradiol cleavage of the catechol ring, and model complexes have been instrumental in elucidating the factors that govern this selectivity. nih.gov

Research on iron(III) complexes with tridentate ligands featuring N- and O-donor atoms has revealed a strong correlation between the Lewis acidity of the Fe(III) center and its reactivity towards dioxygen. nih.gov Electronic effects of the substituents on the ligand can modulate this acidity, thereby influencing the catalytic activity of the complex. nih.govnih.gov For instance, electron-withdrawing groups tend to increase the Lewis acidity of the iron center, enhancing its ability to activate dioxygen. nih.gov

The coordination of this compound to an iron(III) center is expected to form a complex that can activate molecular oxygen for the oxidative cleavage of the catechol ring. The imidazole nitrogen and the two oxygen atoms of the catechol group can coordinate to the iron(III) ion, creating a biomimetic model of the enzyme-substrate complex. uu.nlacs.org

Upon binding of a catechol substrate, such as 3,5-di-tert-butylcatechol (DTBC), to these model iron(III) complexes, a characteristic ligand-to-metal charge transfer (LMCT) band is often observed in the visible spectrum. nih.gov The energy of this LMCT band can be correlated with the catalytic activity of the complex. nih.gov The reaction of these iron(III)-catecholate adducts with dioxygen leads to the oxidative cleavage of the catechol ring, yielding products characteristic of either intradiol or extradiol pathways. uu.nlacs.org

The table below summarizes the typical outcomes of the catalytic oxidation of 3,5-di-tert-butylcatechol by model iron(III) complexes containing imidazole and catechol-like ligands.

Model Complex TypeSubstratePrimary Cleavage PathwayMajor Products
[Fe(L)(DTBC)] (L = Tridentate N-donor ligand with imidazole)3,5-di-tert-butylcatechol (DTBC)Intradiol3,5-di-tert-butyl-cis,cis-muconic acid anhydride
[Fe(L')(DTBC)] (L' = Ligand promoting extradiol cleavage)3,5-di-tert-butylcatechol (DTBC)Extradiol5,7-di-tert-butyl-2H-oxepin-2-one

Detailed research findings from studies on analogous systems have demonstrated that the steric and electronic properties of the ancillary ligands, which support the iron center, significantly influence the product distribution. nih.gov For example, bulky ligands can sterically hinder the approach of dioxygen, affecting the reaction rate and selectivity. Furthermore, the solvent can also play a role in the reaction mechanism by coordinating to the iron center. nih.gov

Mechanistic Investigations of Biochemical and Pharmacological Activities Excluding Clinical Data

Enzyme Inhibition Studies and Mechanism of Action

The unique structural combination of an imidazole (B134444) ring and a catechol group in 4-(1H-imidazol-4-yl)benzene-1,2-diol suggests a potential for diverse interactions with biological macromolecules, including enzymes.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan and is a significant target in cancer immunotherapy. While direct mechanistic studies on the inhibition of IDO by this compound are not extensively available in the current literature, research on related phenyl-imidazole derivatives provides valuable insights. For instance, a systematic study of 4-phenyl-imidazole (4-PI) analogs has been conducted to develop more potent IDO inhibitors. nih.gov Computational docking experiments have guided the design and synthesis of these analogs, focusing on interactions within the active site and with the heme iron. nih.gov One of the synthesized analogs, 2-(1H-imidazol-4-yl)phenol, which is structurally similar to this compound, was among the compounds evaluated for IDO inhibition. nih.gov The study of these derivatives suggests that the imidazole core can play a crucial role in coordinating with the heme iron in the enzyme's active site, a common mechanism for IDO inhibitors. nih.gov

Urease Inhibition Mechanism

Urease, a nickel-containing metalloenzyme, is essential for the survival of certain pathogenic bacteria, such as Helicobacter pylori, in acidic environments. acs.orgnih.gov Consequently, urease inhibitors are of interest for the treatment of infections caused by such organisms. Both imidazole and catechol derivatives have been identified as classes of compounds with urease inhibitory activity. acs.orgnih.gov The proposed mechanism for many urease inhibitors involves interaction with the nickel ions in the enzyme's active site. acs.orgtandfonline.com Imidazole-containing compounds have been extensively explored as potential urease inhibitors. nih.gov Similarly, catechol-based structures have also been investigated for their ability to inhibit this enzyme. researchgate.net Although specific kinetic and mechanistic studies on this compound are not detailed in the available literature, its constituent moieties suggest a potential for competitive inhibition through interaction with the active site of urease.

Cholinesterase (AChE, BuChE) Inhibition and Binding Mechanisms

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. Imidazole derivatives have been synthesized and evaluated for their ability to inhibit both AChE and BuChE. nih.gov Kinetic studies of some of these derivatives have revealed competitive and noncompetitive inhibitory behaviors. nih.gov Docking studies have suggested that the imidazole core can bind to important regions within the active site of AChE, including the peripheral anionic site (PAS), the oxyanion hole, and the anionic subsite (AS). nih.gov While there is no specific research available on the cholinesterase inhibitory activity of this compound, the known interactions of other imidazole-based compounds suggest a potential for this molecule to also interact with these enzymes. nih.govresearchgate.net

SARS-CoV-2 3CLpro Inhibition

The 3C-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for the development of antiviral drugs. Research into diphenyl-1H-imidazole derivatives has identified compounds with promising inhibitory activity against this enzyme. A study on such analogs revealed that a compound structurally related to this compound, namely 4-(4-(2,4-dichlorophenyl)-1H-imidazol-2-yl)benzene-1,2-diol , exhibited significant inhibition of the SARS-CoV-2 3CLpro enzyme. This compound demonstrated an IC50 value of 7.3 µM against the protease.

CompoundTarget EnzymeIC50 (µM)
4-(4-(2,4-dichlorophenyl)-1H-imidazol-2-yl)benzene-1,2-diolSARS-CoV-2 3CLpro7.3

This finding underscores the potential of the imidazole-catechol scaffold as a basis for the development of inhibitors against SARS-CoV-2.

General Enzyme Inhibition Mechanisms by Imidazole/Catechol Derivatives

The imidazole ring, being a versatile heterocyclic moiety, is a common feature in many biologically active compounds and can participate in various interactions with enzyme active sites. It can act as a hydrogen bond donor or acceptor and can coordinate with metal ions present in metalloenzymes.

The catechol group is also known for its ability to interact with proteins. It can form hydrogen bonds and, more significantly, can chelate metal ions. This chelating ability is a key feature in the inhibition of metalloenzymes. Furthermore, under certain conditions, catechols can undergo oxidation to form reactive quinones, which can then covalently modify enzyme nucleophiles, leading to irreversible inhibition.

Antimicrobial Action Mechanisms (Antibacterial, Antifungal)

Both imidazole and catechol moieties are present in a variety of compounds known to possess antimicrobial properties.

The imidazole core is a well-established pharmacophore in antifungal agents. The primary mechanism of action for many imidazole-based antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the membrane structure and function, ultimately inhibiting fungal growth. Imidazole derivatives have also been explored for their antibacterial activities, with various proposed mechanisms including the inhibition of bacterial enzymes like DNA gyrase and urease. nih.gov Some imidazole-containing ionic liquids have been shown to disrupt bacterial cell membranes, leading to the leakage of cellular contents and bacterial death. frontiersin.org

The catechol moiety contributes to antimicrobial activity through several mechanisms. Catechols can generate reactive oxygen species (ROS) during their oxidation, which can cause damage to cellular components such as DNA, proteins, and lipids, leading to microbial cell death. nih.gov Additionally, the iron-chelating properties of catechols can be exploited to deliver antimicrobial agents into bacterial cells via siderophore uptake pathways. nih.gov Catechol-derived compounds have demonstrated potent activity against various bacteria, including antibiotic-resistant strains like MRSA. digitellinc.com

While specific mechanistic studies on the antimicrobial activity of this compound are not currently available, the presence of both the imidazole and catechol functionalities suggests that it may exert its effects through a combination of the mechanisms described above, potentially leading to a broad spectrum of antimicrobial activity.

Interference with Bacterial DNA Replication and Cell Wall Synthesis

Direct research specifying the role of this compound in bacterial DNA replication and cell wall synthesis has not been extensively documented. However, the imidazole nucleus is a core component of many synthetic compounds with broad-spectrum antibacterial effects researchgate.net. Derivatives of the related compound, benzimidazole, are known to interact with crucial biomolecular targets in bacteria. For instance, some benzimidazoles exhibit antitubercular activity by targeting the filamenting temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division and, by extension, cell wall formation mdpi.com. This suggests a potential, though unconfirmed, avenue through which the imidazole portion of the compound could exert an antibacterial effect.

Cell Membrane Disruption

A probable and significant mechanism for the antibacterial activity of this compound is the disruption of the bacterial cell membrane, a function strongly associated with its benzene-1,2-diol (catechol) moiety. Studies on other catechol derivatives, such as 4-allylbenzene-1,2-diol, have shown that these compounds damage the integrity of the cell membrane, leading to increased permeability and the leakage of intracellular contents nih.govnih.gov. Scanning electron microscopy of bacteria treated with 4-allylbenzene-1,2-diol revealed concavities and perforations in the cells nih.gov.

Further evidence indicates that the ability of catechols to adhere to bacterial surfaces is critical for this "contact killing" mechanism, which results in membrane disruption nih.gov. Research on alkyloxy benzene-1,2-diols confirmed that these molecules permeabilize the bacterial membrane, establishing this as a likely mechanism for their bactericidal effects rug.nl.

Table 1: Effect of a Catechol Derivative on Bacterial Membrane Permeability

Compound Concentration Percentage of Permeabilized B. subtilis Cells
4-(heptyloxy)benzene-1,2-diol 25 µg/ml 78.4%
4-(heptyloxy)benzene-1,2-diol 50 µg/ml 80.4%

Data sourced from a study on related benzene-1,2-diol compounds rug.nl.

Modulation of Microbial Enzymes

The imidazole ring is a fundamental component of the amino acid histidine, which frequently participates in the active sites of enzymes, contributing to acid-base and nucleophilic catalysis mdpi.com. This inherent catalytic potential suggests that imidazole-containing compounds could modulate the activity of microbial enzymes. While specific targets for this compound are not identified, related benzimidazole derivatives have been investigated for their interaction with bacterial pyruvate kinase, an important enzyme in glycolysis, suggesting this as a possible target mdpi.com. The broad biological activity of imidazole derivatives implies their capability to interact with and potentially inhibit various essential microbial enzymes mdpi.com.

Antioxidant Activity and Related Mechanistic Pathways

The antioxidant properties of this compound are strongly supported by research on imidazole-derived phenolic compounds. The catechol group is a classic antioxidant structure, capable of neutralizing free radicals through two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).

Studies on bifunctional 5-aryl-2H-imidazole compounds containing polyphenol moieties confirm their significant antioxidant and radical-scavenging capacities nih.govnih.gov. The conjugation of an imidazole ring with a phenolic structure can enhance this activity. For instance, in certain phloroglucinol derivatives, the presence of the imidazole group was found to significantly increase the antiradical capacity compared to the unsubstituted phenol (B47542), primarily through the hydrogen transfer mechanism nih.govnih.gov. The redox transformations of these compounds confirm that the position of the hydroxyl groups on the benzene (B151609) ring, as in the catechol structure, facilitates electron transfer, a key process in antioxidant action nih.gov.

Anticancer and Antiproliferative Activity Mechanisms

The imidazole scaffold is a "privileged structure" in medicinal chemistry and is present in numerous compounds investigated for anticancer activity mdpi.comajgreenchem.com. The combination of an imidazole ring and a catechol group suggests that this compound could possess antiproliferative properties through multiple mechanisms.

Inhibition of Specific Cellular Pathways (e.g., AKT pathway)

There is no direct evidence linking this compound to the inhibition of the AKT pathway. However, this pathway is a critical regulator of cell survival, proliferation, and metabolism, and its abnormal activation is a hallmark of many cancers nih.govresearchgate.net. Other heterocyclic compounds containing imidazole or triazole rings have been shown to exert their anticancer effects by inhibiting this pathway. For example, a novel oleanolic derivative containing a triazole ring was found to suppress the growth and invasion of breast cancer by blocking Notch-Akt signaling pathways, which was linked to the induction of reactive oxygen species (ROS) and oxidative stress nih.gov. The inhibition of the PI3K/Akt/mTOR signal is a key therapeutic strategy, as it can promote autophagy and reduce cell proliferation nih.gov. This establishes a plausible, though hypothetical, mechanism for imidazole-based compounds.

Targeting Enzyme Systems in Cancer Proliferation

The imidazole core is a versatile scaffold for designing enzyme inhibitors. While enzymes targeted by this compound have not been specified, related benzimidazole derivatives have shown potent activity as multi-kinase inhibitors, targeting key enzymes in cancer progression such as EGFR, HER2, CDK2, and mTOR mdpi.com. Furthermore, novel benzimidazole-linked sulfonamides were designed as inhibitors of the V600E-mutated BRAF kinase, another critical enzyme in the MAPK signaling pathway that controls cell proliferation nih.gov. The antiproliferative properties of related 4-(1H-benzimidazol-2-yl)benzene-l,3-diols have been shown to be stronger than the conventional chemotherapy drug cisplatin in several human cancer cell lines nih.govresearchgate.net.

Table 2: Inhibitory Activity of a Benzimidazole-based Compound Against V600E-BRAF Kinase

Compound IC₅₀ (µM)
12l (A benzimidazole-pyrimidin-amine derivative) 0.49
Vemurafenib (Reference Drug) 0.35

Data from a study on designed V600E-BRAF inhibitors containing a benzimidazole moiety nih.gov.

This body of evidence suggests that the imidazole moiety within this compound provides a structural basis for the inhibition of enzymes that are crucial for cancer cell growth and survival.

Applications in Advanced Materials Science

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of ligand is critical as it dictates the resulting framework's structure, porosity, and chemical properties. Ligands containing imidazole (B134444) and catechol functionalities are highly valued for their ability to form robust and functional MOFs. alfa-chemistry.comnih.gov

The design of MOFs using analogues of 4-(1H-imidazol-4-yl)benzene-1,2-diol leverages the distinct coordination preferences of the imidazole and catechol groups. Imidazole and its derivatives are widely used to build targeted metal-organic frameworks due to their role as effective N-donor linkers. researchgate.net The synthesis of these materials typically employs solvothermal methods, where metal salts and the organic linkers are heated in a solvent-filled autoclave. nih.govfrontiersin.org This process facilitates the self-assembly of the components into a crystalline, porous structure. nih.gov

MOF SystemMetal Ion(s)Ligand(s)Synthesis MethodReference
TIBM-MOFsAl, Cr, Cu1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM)Solvothermal mdpi.com
Zn-mI-BDCZn2-methylimidazole (mI), Terephthalic acid (BDC)Solvothermal nih.gov
Mixed-Ligand MOFsCu, Co, Zn, Cd1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acidSolvothermal nih.gov
Imidazole-Catechol CPPsFeLigands with catechol-catechol and catechol-pyridine moieties- sciforum.net

The use of imidazole-based linkers leads to a remarkable diversity of framework structures, ranging from one-dimensional (1D) chains and two-dimensional (2D) layers to complex three-dimensional (3D) networks. nih.govmdpi.comnih.gov The final architecture is influenced by factors such as the metal ion's coordination geometry, the ligand's flexibility and connectivity, and the presence of other coordinating molecules or counter-ions. mdpi.com For example, MOFs synthesized with 1,4-di(1H-imidazol-4-yl)benzene and 4-methylphthalic acid exhibit different structures depending on the metal used: the copper-based MOF forms a 3D architecture, while the cobalt and zinc versions are isostructural 2D layers. nih.gov

Porosity is a defining characteristic of MOFs, enabling their use in gas storage, separation, and catalysis. alfa-chemistry.comnih.gov The pore size, shape, and chemical environment of the pores can be precisely controlled by the ligand design. alfa-chemistry.com MOFs constructed from the TIBM ligand, for example, exhibit high porosity with pore sizes between 0.3 and 1.5 nm, which is ideal for selective CO₂ adsorption. mdpi.com The TIBM-Cu MOF showed a significant CO₂ adsorption capacity of 3.60 mmol/g at 1 bar and 298 K, attributed to its open copper sites and ideal pore dimensions. mdpi.com

MOF Name/SystemLigand(s)Metal IonPorosity FeatureBET Surface Area (m²/g)Reference
TIBM-Cu1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneCuHigh CO₂ adsorption capacity (3.60 mmol/g)- mdpi.com
TIBM-Al1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneAlCO₂ adsorption capacity (2.1 mmol/g)- mdpi.com
TIBM-Cr1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneCrCO₂ adsorption capacity (1.6 mmol/g)- mdpi.com
[Cu(Imid)(H₂O)]⁺Imidazolium-based dicarboxylateCuSolvent accessible volume of 65.4%170 lookchem.com

Sensing Applications of Coordination Polymers

The unique chemical and physical properties of coordination polymers, particularly their porosity and active sites, make them excellent candidates for chemical sensors. frontiersin.org Frameworks built with imidazole and catechol-containing analogues have shown significant promise in detecting specific metal ions and organic molecules. nih.govresearchgate.netrsc.org

Coordination polymers containing imidazole functionalities have been developed as highly selective and sensitive fluorescent sensors for ferric ions (Fe³⁺). nih.govnih.gov The detection mechanism often relies on fluorescence quenching, where the presence of Fe³⁺ diminishes the material's luminescent signal. nih.govnih.gov For instance, a 3D coordination polymer, [Cd(TIPA)(suc)₀.₅(NO₃)·1/2H₂O]n, which uses the tripodal imidazole-containing ligand TIPA, demonstrated effective quenching of its fluorescence in the presence of Fe³⁺ ions compared to 17 other metal ions. nih.gov Similarly, MOFs constructed using 1,4-di(1H-imidazol-4-yl)benzene have been identified as potential fluorescent materials for sensing Fe³⁺ with high selectivity. rsc.org The interaction between the Fe³⁺ ions and Lewis-base sites within the MOF channels can lead to the observed luminescence quenching. rsc.org

Sensor MaterialAnalyteSensing MechanismDetection Limit (LOD)Reference
MOF based on 1,4-di(1H-imidazol-4-yl)benzeneFe(III)Fluorescence Quenching- rsc.org
[Cd(TIPA)(suc)₀.₅(NO₃)·1/2H₂O]nFe(III)Fluorescence Quenching- nih.gov
Imidazole-functionalized PolydiacetyleneFe(III)Colorimetric & Fluorescence "turn-on"9 µM researchgate.net
Sr₂(tcbpe)Fe(III)Fluorescence Quenching0.14 mM nih.gov

The detection of volatile organic compounds (VOCs), including ketones like acetone (B3395972), is crucial for environmental monitoring and medical diagnostics. MOFs provide a promising platform for developing sensors for these molecules. mdpi.com The porous structure of MOFs can trap ketone molecules, and interactions between the carbonyl group (C=O) of the ketone and the metal centers of the MOF can lead to a detectable signal. acs.org

Research has shown that MOFs based on the 1,4-di(1H-imidazol-4-yl)benzene ligand can act as fluorescent sensors for various ketone molecules with high sensitivity. rsc.org Another study demonstrated the use of a Bismuth-gallate MOF for the chemiresistive sensing of acetone gas, achieving a low detection limit of 10 ppm at an operating temperature of 60 °C. mdpi.com Theoretical studies on MOF-199, a copper-based framework, revealed a highly favorable coordination between the ketone's carbonyl group and the uncoordinated Cu(II) sites within the MOF, explaining its superior performance in adsorbing gaseous aliphatic ketones. acs.org

Sensor MaterialAnalyteSensing MechanismKey FindingReference
MOF based on 1,4-di(1H-imidazol-4-yl)benzeneKetonesFluorescenceHigh selectivity and sensitivity rsc.org
Bi-gallate MOFAcetoneChemiresistiveLOD of 10 ppm mdpi.com
MOF-199Methyl ethyl ketone (MEK), Methyl isobutyl ketone (MiBK)AdsorptionStrong coordination between carbonyl group and Cu(II) sites acs.org
MFM-300(Cr)Ketones, AldehydesPhotocatalytic CouplingConfined adsorption promotes conversion to ketyl radicals nih.gov

Photoluminescent Properties of Metal-Organic Frameworks

Photoluminescent MOFs (LMOFs) are a class of materials with significant potential in applications such as chemical sensing, bio-imaging, and light-emitting diodes (LEDs). rsc.orgrsc.org The luminescence in these materials can originate from the organic linkers, the metal centers, or energy transfer processes between them. rsc.org

MOFs constructed from aromatic, imidazole-containing ligands often exhibit strong fluorescence that is derived from the ligand itself (ligand-centered emission). nih.govresearchgate.net The coordination of these ligands to metal ions within the framework can significantly influence their photoluminescent properties. For example, in a zinc-based coordination polymer synthesized with 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, the emission peak of the MOF showed a shift compared to that of the free ligand, demonstrating the effect of the framework's structure on its optical properties. nih.gov These intrinsic luminescent properties are often the basis for the sensing applications described previously, as the emission can be selectively quenched or enhanced by the presence of specific analytes. rsc.orgrsc.org

MOF SystemLigand(s)Metal IonExcitation λ (nm)Emission λ (nm)Reference
[Zn(L)(mpa)]·H₂O1,4-di(1H-imidazol-4-yl)benzene, 4-methylphthalic acidZn-- nih.gov
[Cd(L)(mpa)(H₂O)]·H₂O1,4-di(1H-imidazol-4-yl)benzene, 4-methylphthalic acidCd-- nih.gov
{[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzeneZn350442 nih.gov
HBU-168Imidazole-functionalized carboxylateBa-- researchgate.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Computational SAR Studies for Analogues and Derivatives

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in understanding the chemical features that govern the biological activity of imidazole (B134444) derivatives. researchgate.nettubitak.gov.trrjptonline.org By analyzing a series of related compounds, these studies can identify key molecular descriptors that correlate with their therapeutic effects.

For analogues of "4-(1H-imidazol-4-yl)benzene-1,2-diol," 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. tandfonline.com These models provide insights into the steric, electrostatic, and hydrophobic fields around the molecules. rjptonline.orgtandfonline.com For instance, a hypothetical CoMFA model for a series of "this compound" analogues might reveal that bulky substituents on the benzene (B151609) ring are disfavored in a particular region, suggesting steric hindrance at the active site of a target enzyme. Conversely, regions where electropositive or electronegative potentials are favored can guide the placement of polar substituents to enhance binding affinity. tandfonline.com

Molecular docking studies further complement QSAR analyses by predicting the binding modes of these compounds within the active sites of target proteins. arabjchem.orgmdpi.com For imidazole-containing compounds, docking can elucidate crucial interactions, such as hydrogen bonding between the imidazole nitrogen atoms and amino acid residues, or pi-pi stacking interactions between the aromatic rings and phenylalanine or tyrosine residues in the active site. researchgate.netnih.gov

A theoretical QSAR study on a series of imidazole derivatives might yield a regression equation similar to the following hypothetical example:

pIC50 = a(logP) - b(ASA) + c(Dipole Moment) + d

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the compound.

ASA is the solvent-accessible surface area.

Dipole Moment accounts for the polarity.

a, b, c, and d are coefficients determined by the regression analysis.

This equation could indicate that higher lipophilicity and a larger dipole moment, coupled with a smaller accessible surface area, might lead to increased biological activity for this class of compounds.

Table 1: Hypothetical Molecular Descriptors and Their Impact on the Activity of "this compound" Analogues

DescriptorFavorable Influence on ActivityRationale
LogP HighEnhanced membrane permeability and hydrophobic interactions.
Polar Surface Area (PSA) ModerateBalancing solubility and membrane penetration.
Hydrogen Bond Donors/Acceptors HighCrucial for specific interactions with target residues.
Molecular Weight Low to ModerateAdherence to drug-likeness principles (e.g., Lipinski's Rule of Five).

Influence of Substituents on Biological Activities

The nature and position of substituents on the "this compound" scaffold can profoundly impact its biological activities.

The balance between hydrophobicity and polarity is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties.

Hydrophobic Substituents: The introduction of hydrophobic groups, such as alkyl or aryl moieties, can enhance the lipophilicity of the molecule. This often leads to improved cell membrane permeability and can facilitate hydrophobic interactions within the binding pocket of a target protein. nih.govnih.gov For example, in a series of imidazothiazoles, increasing the hydrophobicity of substituents was found to correlate with certain biological activities, although it could also increase toxicity. nih.gov

Polar Substituents: Conversely, the addition of polar substituents, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, can increase the water solubility of the compound. This is often beneficial for administration and distribution in the body. nih.gov Polar groups are also key in forming specific hydrogen bonds with the target enzyme or receptor, which can significantly enhance binding affinity and selectivity. nih.gov Studies on imidazothiazole and thiazolobenzimidazole (B1203321) derivatives have shown that compounds with polar substituents can exhibit reduced toxicity while maintaining their anti-inflammatory activity. nih.gov

Table 2: Predicted Effects of Substituents on the Biological Activity of "this compound"

Substituent TypeExamplePredicted Effect on ActivityRationale
Hydrophobic Methyl (-CH3), Phenyl (-C6H5)May increase potency by enhancing binding to hydrophobic pockets.Increased van der Waals interactions and displacement of water molecules from the binding site.
Polar Hydroxyl (-OH), Amino (-NH2)Can increase selectivity and affinity through specific hydrogen bonding.Formation of strong, directional interactions with polar residues in the active site.
Electron-donating Methoxy (-OCH3)May modulate the electronic properties of the aromatic system, influencing pi-pi interactions.Alteration of the electron density of the benzene ring.
Electron-withdrawing Nitro (-NO2), Cyano (-CN)Can alter the pKa of the catechol hydroxyls, potentially affecting metal chelation or hydrogen bonding.Modification of the electronic and acidic/basic properties of the molecule.

Correlation between Molecular Structure and Enzyme Binding Affinity

The binding affinity of "this compound" and its analogues to a target enzyme is a direct consequence of its molecular structure. The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, making it a versatile interaction partner in a protein's active site. nih.gov The catechol moiety is an excellent metal chelator and can also form strong hydrogen bonds. nih.gov

The spatial arrangement of these two key functional groups is critical. A proper orientation allows for a "lock-and-key" fit into the enzyme's active site, maximizing favorable interactions and leading to high binding affinity. For example, the distance between the imidazole and catechol moieties could be a crucial factor. If the target enzyme has binding pockets for both groups, an optimal linker length and rigidity would be necessary to position them correctly.

Molecular docking simulations can provide valuable insights into these interactions. A hypothetical docking of "this compound" into an enzyme active site might show the catechol hydroxyls forming hydrogen bonds with a serine or threonine residue, while one of the imidazole nitrogens interacts with a histidine or aspartate residue.

Relationship between Coordination Geometry and Catalytic Properties

When "this compound" or its analogues act as ligands for metal ions, the resulting coordination geometry plays a pivotal role in the catalytic properties of the complex. The imidazole and catechol moieties can coordinate to a metal center, and the geometry of the resulting complex (e.g., tetrahedral, square planar, or octahedral) will influence its reactivity. researchgate.netwikipedia.org

For example, in a catalytic cycle involving oxidation or reduction of a substrate, the coordination geometry around the metal ion can change. A flexible ligand that can accommodate these changes will facilitate the catalytic process. The electronic properties of the ligand, influenced by its substituents, will also modulate the redox potential of the metal center, thereby affecting its catalytic activity. researchgate.net

Studies on copper complexes with imidazole-containing ligands have shown that the coordination environment is crucial for their catechol oxidase activity. nih.gov The formation of a specific copper-bis(imidazole) intermediate with a bound catechol substrate was identified as the catalytically competent species. nih.gov This highlights the direct link between the coordination sphere defined by the ligand and the resulting catalytic function.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Complex Derivatizations

Future synthetic research will likely focus on creating a diverse library of 4-(1H-imidazol-4-yl)benzene-1,2-diol derivatives to enable comprehensive structure-activity relationship (SAR) studies. While classical methods for imidazole (B134444) and catechol synthesis are well-established, the development of more efficient and regioselective strategies for functionalizing the core scaffold is a key area for advancement.

Key research avenues include:

C-H Functionalization: Direct C-H activation and functionalization of the imidazole and benzene (B151609) rings would offer an atom-economical route to novel analogues. This could involve transition-metal catalysis to introduce a variety of substituents at specific positions, thereby modulating the electronic and steric properties of the molecule.

Multi-component Reactions: The development of one-pot, multi-component reactions could streamline the synthesis of complex derivatives from simple precursors. nih.govnih.gov This approach is highly efficient for generating chemical diversity for high-throughput screening.

Flow Chemistry: Utilizing continuous flow reactors could enable safer and more scalable synthesis of derivatives, particularly for reactions that are difficult to control in batch processes. This would be crucial for the eventual large-scale production of promising lead compounds.

Bio-catalysis: Employing enzymes for specific transformations on the this compound scaffold could provide access to chiral derivatives with high enantiomeric purity, which is often critical for biological activity.

Table 1: Potential Synthetic Strategies for Derivatization

Synthetic StrategyPotential Modification SiteAnticipated AdvantageRelevant Analogue Synthesis
Palladium-catalyzed Cross-CouplingBenzene Ring (C-H bonds)Introduction of aryl, alkyl, and other functional groups.Synthesis of 4-aryl-catechol derivatives. nih.govpmu.ac.at
N-Alkylation/ArylationImidazole Ring (N-1 or N-3)Modulation of solubility and hydrogen bonding capacity.Synthesis of N-substituted imidazoles. chemijournal.com
Click ChemistryFunctionalized side chainsEfficient linking to other molecules (e.g., peptides, polymers).Formation of 1,2,3-triazole-linked hybrids.
Ring-closing MetathesisAppended alkenyl chainsFormation of novel fused-ring systems.Synthesis of complex heterocyclic systems.

Advanced Computational Modeling for Predictive Research

Computational chemistry is poised to play a crucial role in accelerating the discovery and optimization of this compound-based compounds. Advanced modeling techniques can provide deep insights into the molecule's properties and interactions, guiding synthetic efforts and biological testing.

Future computational studies could focus on:

Density Functional Theory (DFT): DFT calculations can be used to explore the electronic structure, reactivity, and spectroscopic properties of novel derivatives. nih.govorientjchem.orgnih.gov This can help in understanding the molecule's stability, preferred tautomeric forms, and reaction mechanisms. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its analogues in complex biological environments, such as in the active site of an enzyme or near a cell membrane. japsr.inuobaghdad.edu.iq This can reveal key binding interactions and conformational changes that are essential for biological activity.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to model enzymatic reactions involving this compound with high accuracy. The QM region (the compound and the enzyme's active site) is treated with quantum mechanics, while the rest of the protein is treated with molecular mechanics, providing a balance between accuracy and computational cost.

Table 2: Application of Computational Models

Modeling TechniquePredicted Property/InteractionPotential Impact on Research
Density Functional Theory (DFT)HOMO-LUMO energy gap, molecular electrostatic potential, NMR shifts. nih.govorientjchem.orgPrediction of reactivity, stability, and spectral properties of new derivatives.
Molecular DockingBinding affinity and pose within a biological target's active site. japsr.inresearchgate.netPrioritization of compounds for synthesis and biological screening.
Molecular Dynamics (MD)Conformational stability of ligand-protein complexes, solvent effects. japsr.inuobaghdad.edu.iqUnderstanding the dynamic nature of binding and mechanism of action.
Free Energy Perturbation (FEP)Relative binding affinities of a series of analogues.Quantitative prediction of potency to guide lead optimization.

Identification of New Biological Targets and Mechanistic Pathways

The imidazole and catechol motifs are present in numerous biologically active compounds, suggesting that this compound could interact with a wide range of biological targets. bohrium.comlongdom.org A key future direction is to expand the scope of its biological evaluation to identify new therapeutic applications.

Initial research indicates that this compound is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. evitachem.com The catechol moiety is thought to competitively bind to the heme iron in the enzyme's active site, while the imidazole ring enhances binding through interactions with hydrophobic residues. evitachem.com

Future research should aim to:

Screen against diverse enzyme families: The catechol group is a well-known metal-chelating pharmacophore and can also be oxidized to a reactive quinone, suggesting potential inhibition of metalloenzymes and enzymes with critical cysteine residues in their active sites. acs.orgacs.org Screening against panels of enzymes such as kinases, phosphatases, and proteases could uncover new targets.

Investigate receptor modulation: Imidazole-containing compounds are known to act as ligands for various receptors, including histamine (B1213489) and adrenergic receptors. bohrium.com The potential for this compound derivatives to modulate these and other receptor systems warrants investigation.

Explore antimicrobial applications: Both imidazole and catechol derivatives have demonstrated antimicrobial properties. nih.govnih.gov Future studies could evaluate a library of this compound analogues against a broad spectrum of bacteria and fungi, including drug-resistant strains.

Elucidate mechanisms of action: For any identified biological activity, detailed mechanistic studies will be crucial. This could involve a combination of biochemical assays, cell-based studies, and structural biology to understand how these compounds exert their effects at a molecular level.

Design and Synthesis of Multi-Functional Materials Incorporating this compound

The unique chemical properties of this compound make it an attractive building block for the creation of novel functional materials. The imidazole moiety can act as a ligand for metal coordination and a proton donor/acceptor, while the catechol group is known for its strong adhesion to surfaces and its ability to form complexes with metal ions.

Emerging research avenues in materials science include:

Metal-Organic Frameworks (MOFs): The imidazole and catechol groups can both serve as coordinating sites for metal ions, making this compound an excellent candidate for constructing novel MOFs. rawdatalibrary.netnih.gov These materials could have applications in gas storage, catalysis, and sensing. For instance, a cobalt-imidazole MOF has been used for the chemiluminescent detection of catechol. rawdatalibrary.netnih.gov

Bio-inspired Adhesives and Coatings: Catechol-containing polymers are known for their strong adhesive properties, inspired by the proteins used by mussels to adhere to surfaces. Incorporating this compound into polymer backbones could lead to the development of new underwater adhesives, biocompatible coatings for medical implants, and surface functionalization agents. nih.gov

Redox-Active Polymers: The catechol moiety can undergo reversible oxidation to a quinone. This redox activity can be harnessed to create electro-active polymers for use in sensors, energy storage devices, and controlled-release systems.

Proton-Conducting Materials: The imidazole ring is an effective proton carrier. Materials incorporating this moiety could be developed for applications in fuel cell membranes and other electrochemical devices. rsc.org

Application of AI and Machine Learning in Structure-Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the process of drug discovery and materials design. By analyzing large datasets, these computational tools can identify complex patterns and make predictions that are beyond the reach of traditional methods. For this compound, AI and ML can significantly accelerate the optimization of its properties for specific applications.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of novel this compound derivatives based on their structural features. nih.govrjptonline.orgnih.gov By training ML algorithms on a dataset of synthesized compounds and their measured activities, predictive models can be built to guide the design of more potent and selective analogues. dergipark.org.tr

De Novo Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold. These models can learn the underlying chemical rules from large databases of known molecules and then generate novel structures that are predicted to have desired properties, such as high binding affinity for a specific target or optimal material characteristics.

Predictive Toxicology: ML models can be trained to predict the potential toxicity and adverse effects of new derivatives early in the design process. This can help to reduce the risk of late-stage failures and ensure that only the most promising and safest compounds are advanced to further testing.

Materials Property Prediction: In the context of materials science, AI can be used to predict the properties of new polymers or MOFs incorporating this compound. This could include predicting properties such as mechanical strength, thermal stability, conductivity, and adsorption capacity, thereby streamlining the discovery of new high-performance materials.

Q & A

Q. What are the common synthetic routes for preparing 4-(1H-imidazol-4-yl)benzene-1,2-diol?

  • Methodological Answer : Synthesis typically involves coupling reactions between imidazole derivatives and substituted catechols. For example, alkylation or nucleophilic substitution can introduce the imidazolyl group to the benzene ring. A reference approach for analogous diols (e.g., 4-(2-alkoxyethyl)benzene-1,2-diol derivatives) involves optimizing reaction conditions (e.g., solvent, temperature, catalyst) to achieve high yields (up to 98% in some cases) . Key steps include:
  • Protection of hydroxyl groups to prevent undesired side reactions.
  • Use of coupling agents (e.g., Pd catalysts for cross-coupling) or acid/base-mediated alkylation.
  • Deprotection and purification via column chromatography or recrystallization.

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
  • 1H/13C-NMR : Identify aromatic protons (δ 6.5–7.5 ppm for diol and imidazolyl groups) and hydroxyl protons (broad signals).
  • HRMS : Validate molecular weight (e.g., [M+H]+ peaks matching calculated values).
  • Elemental Analysis : Confirm C, H, N, O composition (e.g., deviations <0.3% indicate purity).
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles (as demonstrated for bis-imidazolyl hydrazine derivatives) .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer : Follow general laboratory safety protocols:
  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritancy (analogous to benzo-triazol derivatives) .
  • Store in airtight containers away from light to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?

  • Methodological Answer : Discrepancies may arise from impurities, tautomerism, or solvent effects. Strategies include:
  • Repetition under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to resolve overlapping signals.
  • Computational Modeling : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian or ORCA software).
    For example, in alkoxyethyl-diol derivatives, alkyl chain length influenced chemical shifts by 0.1–0.3 ppm .

Q. How does the electronic environment of the imidazole ring influence the compound’s antioxidant activity?

  • Methodological Answer : The imidazole ring’s electron-donating/withdrawing properties modulate redox potential. Methods to assess this include:
  • Cyclic Voltammetry : Measure oxidation potentials (e.g., lower potentials indicate higher antioxidant capacity).
  • DFT Calculations : Compute HOMO-LUMO gaps and Fukui indices to predict reactive sites.
  • Comparative Studies : Analogous diols (e.g., alkoxyethyl derivatives) show that substituent polarity impacts solubility and radical scavenging efficiency .

Q. What computational methods predict the reactivity of this compound in biological systems?

  • Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to simulate interactions with target proteins (e.g., enzymes or receptors).
  • Validate docking poses with MD simulations (GROMACS/AMBER) to assess stability.
  • Reference structural data from crystallography (e.g., bond angles in imidazolyl-hydrazine derivatives) to refine models .

Q. How can crystallization challenges for this compound be addressed?

  • Methodological Answer : Crystallization difficulties often stem from hydroxyl group hydrogen bonding. Solutions include:
  • Solvent Screening : Test polar/non-polar mixtures (e.g., DMSO/water, ethanol/hexane).
  • Temperature Gradients : Slow cooling from saturated solutions.
  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize the lattice.
    Successful examples include bis-imidazolyl hydrazine derivatives crystallized in monoclinic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.